2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c17-8-5-6-11(18)10(7-8)15(22)20-16-13(14(19)21)9-3-1-2-4-12(9)23-16/h5-7H,1-4H2,(H2,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAWJPFUKTYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amide Group: The amide group can be introduced via an amidation reaction using 2,5-dichlorobenzoic acid and an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been investigated as a potential therapeutic agent for various diseases.
Biological Research: The compound is used as a tool in biological studies to understand its mechanism of action and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- CAS Number : 462095-93-8
- Molecular Formula : C₁₆H₁₄Cl₂N₂O₂S
- Core Structure : A tetrahydrobenzo[b]thiophene scaffold substituted at the 2-position with a 2,5-dichlorobenzamido group and at the 3-position with a carboxamide moiety.
Synthesis: The compound is synthesized via amidation reactions involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, followed by substitution with 2,5-dichlorobenzoyl chloride .
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Pharmacological Implications
- Fluorinated analogs (e.g., D128) may exhibit metabolic stability due to C-F bond resistance to enzymatic cleavage .
Key Research Findings
Substituent-Driven Activity :
- Polar groups (e.g., nitrile in 92b) favor antioxidant activity, while lipophilic groups (e.g., dichloro in the target compound) may enhance membrane permeability .
- Antiplatelet activity is highly substituent-dependent, with chloro and methyl groups improving potency .
Synthetic Challenges :
Biological Activity
2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.
- Molecular Formula : C22H19Cl2N3O2S
- Molecular Weight : 460.37 g/mol
- CAS Number : 524692-18-0
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail specific activities and findings.
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds demonstrate significant anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested :
- A549 (human pulmonary carcinoma)
- Jurkat (human T lymphocyte)
- HepG-2 (human liver hepatocellular carcinoma)
The compound displayed an IC50 value of approximately 1.42 µM against these cell lines, indicating strong cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against common bacterial strains such as E. coli and Staphylococcus aureus have shown promising results, with effective inhibition observed through agar-well diffusion methods.
| Microorganism | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the benzo[b]thiophene scaffold influence biological activity. The presence of the dichlorobenzamido group is critical for enhancing both anticancer and antimicrobial activities.
Key Findings from SAR Studies:
- Dichlorobenzamido Group : Essential for binding affinity to target proteins.
- Tetrahydrobenzo[b]thiophene Core : Contributes to the overall stability and bioactivity of the molecule.
Case Studies
Several case studies have been documented regarding the biological efficacy of similar compounds:
- Study on Anticancer Properties :
- Antimicrobial Efficacy Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
